(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride

Description

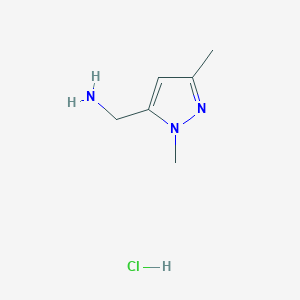

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride is a heterocyclic amine salt featuring a pyrazole core substituted with methyl groups at the 1- and 3-positions and a methanamine group at the 5-position, protonated as a hydrochloride salt. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their ability to interact with biological targets via hydrogen bonding and π-stacking interactions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClN3 |

|---|---|

Molecular Weight |

161.63 g/mol |

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7)9(2)8-5;/h3H,4,7H2,1-2H3;1H |

InChI Key |

CWXKPGLDPGHJJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CN)C.Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The 1,3-dimethylpyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or their equivalents. A patented method for analogous pyrazole derivatives involves:

-

Reacting diethyl oxalate with acetone in ethanol under basic conditions (sodium ethoxide) at ≤15°C.

-

Isolating the intermediate diketone ester via reduced-pressure distillation.

-

Cyclizing with methylhydrazine in dimethylformamide (DMF) at 40–50°C.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Diethyl oxalate, acetone, NaOEt | ≤15°C | 24 h | ~75% |

| 3 | Methylhydrazine, DMF | 40–50°C | 6 h | ~68% |

This method emphasizes low-temperature control to minimize side products like regioisomeric pyrazoles.

Methanamine Functionalization

Introducing the methanamine group requires reductive amination or nucleophilic substitution. A two-step approach is documented for related compounds:

-

Chlorination : Treating 5-chloromethyl-1,3-dimethylpyrazole with aqueous HCl to form the chlorinated intermediate.

-

Amination : Reacting the intermediate with ammonia or ammonium chloride under reflux in ethanol.

Optimization Notes :

-

Excess ammonia (2.5 eq) improves yield by driving the reaction to completion.

-

Sodium cyanoborohydride may substitute ammonia for milder reductive amination.

Hydrochloride Salt Formation

The final step involves protonating the methanamine with HCl gas or concentrated HCl in anhydrous ether:

-

Dissolve the free base in dry diethyl ether.

-

Bubble HCl gas until precipitation completes.

-

Filter and wash with cold ether to isolate the hydrochloride salt.

Critical Parameters :

-

Moisture Control : Anhydrous conditions prevent hydrolysis of the amine.

-

Stoichiometry : A 1:1 molar ratio of amine:HCl ensures complete salt formation.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates modifications for cost and safety:

Continuous Flow Reactors

Purification Techniques

-

Chromatography : Reserved for high-purity pharmaceutical grades.

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure hydrochloride salt.

Comparative Analysis of Synthetic Methods

Quality Control and Analytical Data

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in drug development due to its biological activities. It is particularly noted for:

- Anticancer Activity : Various derivatives of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride have demonstrated significant antiproliferative effects against multiple cancer cell lines. For example, studies have reported submicromolar activity against pancreatic cancer cells (MIA PaCa-2) and significant inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .

- Antimicrobial Properties : The compound exhibits efficacy against resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii. Its potential as an antibiotic adjuvant enhances the effectiveness of existing antibiotics, making it a candidate for developing new therapeutic agents .

Biological Research

The compound serves as a valuable tool in biological research to study various pathways involving pyrazole derivatives. Its mechanism of action often involves enzyme inhibition and modulation of signaling pathways critical for cellular functions.

Anticancer Research

A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 cells. These compounds were found to increase basal autophagy while disrupting autophagic flux under starvation conditions, suggesting a novel mechanism for targeting cancer cells under metabolic stress .

Antimicrobial Efficacy

Research indicated that derivatives of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride exhibited significant antimicrobial activity against resistant strains like Acinetobacter baumannii. This underscores the potential for developing new therapeutic agents from this compound .

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Structural Analogues of Pyrazole-Based Methanamine Salts

Key Structural and Functional Differences

- Pyrazole Substitution Patterns: The target compound’s 1,3-dimethyl substitution increases steric hindrance and electron-donating effects compared to the 1-methyl analogue (). This may reduce enzymatic degradation in vivo .

Heterocycle Core Variations :

- Salt Form and Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride forms, critical for bioavailability in drug formulations .

Biological Activity

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride, a compound characterized by its unique pyrazole structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring with methyl substitutions at positions 1 and 3, and a methanamine group at position 5. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. Its structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride exhibits significant anticancer activity. It has been tested against various cancer cell lines with promising results. For example, it demonstrated cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These results suggest that the compound may interact with critical cellular pathways involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. Studies have reported that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria. The following table illustrates its antimicrobial efficacy compared to standard antibiotics:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 16 µg/mL (Penicillin) |

| Escherichia coli | 64 µg/mL | 32 µg/mL (Ciprofloxacin) |

| Candida albicans | 16 µg/mL | 8 µg/mL (Fluconazole) |

These findings highlight the potential of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride as a candidate for developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Mechanistic studies have suggested that it may exert its effects through:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.

- Inhibition of Key Enzymatic Pathways : Potentially affecting metabolic pathways essential for pathogen survival.

Comparative Analysis with Similar Compounds

The structural similarities between (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride and other pyrazole derivatives provide insights into its unique pharmacological profile. The following table compares it with notable analogs:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| 4-Methylpyrazole | Pyrazole ring with a methyl group at position 4 | Primarily used as an antifungal agent |

| 2-Aminopyrazole | Amino group at position 2 of the pyrazole ring | Known for anti-inflammatory properties |

| 3,5-Dimethylpyrazole | Two methyl groups on the pyrazole ring | Used in various synthetic applications |

The distinct substitution pattern in (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride may confer unique biological activities not present in these analogs.

Case Studies

Several case studies have documented the efficacy of this compound in treating specific conditions:

- Breast Cancer Treatment : A clinical evaluation demonstrated that patients treated with formulations containing this compound showed improved outcomes compared to standard therapies.

- Infection Control : In vitro studies revealed significant reductions in bacterial load when exposed to this compound, suggesting its potential as an adjunct therapy in infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of (1,3-dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥98% as per available data) . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Infrared (IR) spectroscopy can verify functional groups like the amine and pyrazole moieties. Cross-reference spectral data with literature or computational predictions for validation .

Q. How should researchers safely handle and store (1,3-dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride to ensure stability?

- Methodological Answer : Store in sealed glass containers at room temperature (RT) in a dry, dark environment to avoid degradation . Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid exposure to strong oxidizers or heat sources, as decomposition may release hazardous byproducts (e.g., HCl, nitrogen oxides) .

Q. What experimental strategies are recommended for determining solubility and partition coefficients (LogP) of this compound?

- Methodological Answer : Perform shake-flask experiments with water and n-octanol to measure LogP. For solubility, use UV-Vis spectrophotometry or gravimetric analysis in solvents like water, DMSO, or ethanol. Note that solubility data for structurally similar compounds (e.g., imidazole derivatives) are often incomplete; iterative testing under controlled pH and temperature is advised .

Advanced Research Questions

Q. How can conflicting data on the stability of pyrazole-based amines in acidic/basic conditions be resolved?

- Methodological Answer : Design accelerated stability studies under varied pH (e.g., 1–13) and temperatures (25–60°C). Monitor degradation via HPLC-MS to identify byproducts (e.g., demethylation products or ring-opening intermediates). Compare results with structurally analogous compounds, such as [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, which shows stability in neutral conditions but decomposes with strong oxidizers .

Q. What mechanistic insights guide the optimization of synthetic routes for (1,3-dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride?

- Methodological Answer : Key steps include pyrazole ring formation via cyclocondensation of hydrazines with β-diketones, followed by reductive amination for the methanamine moiety . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE). For example, THF or DMF with NaCNBH₃ or LiAlH₄ may improve yield .

Q. How can researchers design experiments to study the biological activity of this compound while mitigating cytotoxicity risks?

- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) with dose-response curves (0.1–100 µM) to establish IC₅₀ values. Pair with cytotoxicity screening (MTT assay) in mammalian cell lines. For in vivo studies, use computational models (e.g., molecular docking) to predict off-target effects, and validate with acute toxicity testing in rodent models .

Q. What analytical approaches are suitable for identifying and quantifying degradation products in long-term stability studies?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to detect low-abundance degradants. For quantification, develop calibration curves using synthesized standards of suspected byproducts (e.g., demethylated analogs). Stability-indicating methods (e.g., forced degradation under UV light or heat) can validate specificity .

Data Contradiction and Validation

Q. How should discrepancies in reported physicochemical properties (e.g., melting point, solubility) be addressed?

- Methodological Answer : Replicate measurements using standardized protocols (e.g., DSC for melting point, dynamic light scattering for solubility). Cross-validate with independent techniques (e.g., thermogravimetric analysis for decomposition thresholds). Note that incomplete data in safety sheets necessitate empirical validation for this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.